Fmoc-Ala-OPfp
CAS No.: 86060-86-8
Cat. No.: VC21548920
Molecular Formula: C24H16F5NO4
Molecular Weight: 477.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 86060-86-8 |
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Molecular Formula | C24H16F5NO4 |
Molecular Weight | 477.4 g/mol |
IUPAC Name | (2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |
Standard InChI | InChI=1S/C24H16F5NO4/c1-11(23(31)34-22-20(28)18(26)17(25)19(27)21(22)29)30-24(32)33-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,30,32)/t11-/m0/s1 |
Standard InChI Key | CJXZXBGKOSXBFR-NSHDSACASA-N |
Isomeric SMILES | C[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES | CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES | CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Identity and Structural Properties
Fmoc-Ala-OPfp is characterized by its specific molecular structure that combines three key components: L-alanine as the core amino acid, the Fmoc (9-fluorenylmethoxycarbonyl) group protecting the amino terminus, and the pentafluorophenyl ester at the carboxyl terminus. This structural arrangement creates a compound that perfectly balances stability and reactivity for peptide coupling reactions.
Basic Chemical Properties
The fundamental chemical properties of Fmoc-Ala-OPfp are essential for understanding its behavior in synthetic applications. The compound is identified by the CAS number 86060-86-8 and has a molecular weight of approximately 477.38 g/mol . It typically appears as a powder and exhibits specific solubility characteristics that facilitate its use in peptide synthesis protocols. The compound shows good solubility in organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF) .
Table 1 summarizes the key physicochemical properties of Fmoc-Ala-OPfp:
Property | Value |
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CAS Number | 86060-86-8 |
Molecular Formula | C₂₄H₁₆F₅NO₄ |
Molecular Weight | 477.38 g/mol |
Physical State | Powder |
Recommended Storage Temperature | 2-8°C |
Solubility | Soluble in water or 1% acetic acid; soluble in DMF |
Density (Predicted) | 1.426±0.06 g/cm³ |
pKa (Predicted) | 10.32±0.46 |
Structural Features and Reactivity Determinants
The structure of Fmoc-Ala-OPfp includes several key features that determine its chemical behavior:
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The Fmoc group: This bulky protecting group shields the α-amino group of alanine during peptide synthesis. The fluorene ring system provides UV absorption properties that facilitate monitoring of deprotection reactions.
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The L-alanine residue: As one of the simplest amino acids with only a methyl group side chain, alanine confers high flexibility (second only to glycine) when incorporated into peptide chains .
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The pentafluorophenyl ester: This highly reactive ester group significantly enhances the electrophilicity of the carbonyl carbon, making it particularly susceptible to nucleophilic attack by amino groups during peptide coupling reactions.
These structural elements work in concert to create a reagent that enables efficient and controlled peptide bond formation while minimizing side reactions and racemization.
Synthesis and Production Methods
Purification and Quality Control
Following synthesis, purification methods are crucial to obtain the high-purity product required for peptide synthesis applications. Standard purification techniques include:
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Recrystallization from appropriate solvent systems
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Column chromatography using silica gel
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High-performance liquid chromatography (HPLC)
Commercial preparations of Fmoc-Ala-OPfp typically have a purity of ≥96.0% as determined by HPLC analysis , ensuring consistent performance in peptide synthesis applications.
Applications in Peptide Chemistry
Role in Solid-Phase Peptide Synthesis
Fmoc-Ala-OPfp serves as a key building block in Fmoc-based solid-phase peptide synthesis (SPPS), a technique that revolutionized peptide production by enabling the efficient synthesis of peptides while attached to a solid support.
The compound offers several advantages in SPPS:
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Enhanced reactivity: The pentafluorophenyl ester group significantly increases the rate of aminolysis reactions, facilitating efficient peptide bond formation.
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Reduced racemization: The activation method helps preserve the stereochemical integrity of the amino acid during coupling reactions.
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Orthogonal protection: The Fmoc group can be selectively removed under mild basic conditions (typically using piperidine), which is compatible with acid-labile side-chain protecting groups.
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Reaction monitoring: The removal of the Fmoc group produces dibenzofulvene, which can be detected spectrophotometrically to monitor reaction progress.
Comparative Advantages Over Alternative Coupling Methods
When compared to other coupling methods and activated esters, Fmoc-Ala-OPfp offers distinct advantages:
Table 2: Comparison of Fmoc-Ala-OPfp with Alternative Coupling Methods
Coupling Method | Advantages of Fmoc-Ala-OPfp | Limitations of Fmoc-Ala-OPfp |
---|---|---|
Carbodiimide Methods | Less racemization, pre-activated | Higher cost |
HOBt/HOAt Esters | Better stability, fewer side reactions | Slower reaction kinetics |
Acid Chlorides | Higher reactivity, cleaner reactions | Lower stability, potential side reactions |
Symmetrical Anhydrides | Less waste, more economical | Requires twice the amount of protected amino acid |
The pentafluorophenyl ester activation strategy represents an optimal balance of reactivity and stability for most peptide synthesis applications, particularly for sequences containing sterically hindered residues.
Mechanism of Action in Peptide Bond Formation
Reaction Mechanism During Coupling
The mechanism by which Fmoc-Ala-OPfp forms peptide bonds involves nucleophilic substitution at the carbonyl carbon. This process can be broken down into several steps:
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Nucleophilic attack: The amino group (nucleophile) of the growing peptide chain or amino acid attacks the carbonyl carbon of Fmoc-Ala-OPfp.
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Tetrahedral intermediate formation: This attack results in a tetrahedral intermediate.
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Elimination of leaving group: The pentafluorophenol leaving group is eliminated, forming the peptide bond.
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Proton transfer: A final proton transfer step completes the reaction.
The pentafluorophenyl group's electron-withdrawing properties enhance the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack and making it an excellent leaving group in the subsequent elimination step.
Fmoc Deprotection Mechanism
Following successful coupling, the Fmoc protecting group must be removed to expose the N-terminus for the next coupling reaction. This deprotection typically involves:
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Base-induced deprotonation: A base (commonly piperidine) removes the relatively acidic proton at the 9-position of the fluorene ring.
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Beta-elimination: This leads to elimination and formation of dibenzofulvene and carbon dioxide.
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Scavenging: The piperidine scavenges the reactive dibenzofulvene, preventing it from reacting with nucleophilic sites on the peptide.
This orthogonal deprotection strategy allows for the selective removal of the Fmoc group while maintaining the integrity of other acid-labile protecting groups, enabling the controlled, stepwise synthesis of complex peptides.
Biochemical and Research Applications
Role in Proteomics and Peptide-Based Research
Fmoc-Ala-OPfp has significant applications in proteomics research, where it facilitates the synthesis of peptides used as:
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Protein fragments for structural studies
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Enzyme substrates for kinetic and inhibition studies
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Peptide probes for protein-protein interaction studies
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Standards for mass spectrometry-based proteomics
The alanine residue, with its simple methyl side chain, confers a high degree of flexibility to peptide structures, making Fmoc-Ala-OPfp particularly valuable for synthesizing peptides where conformational flexibility is desired.
Medical and Pharmaceutical Applications
Peptides synthesized using Fmoc-Ala-OPfp have diverse applications in medical and pharmaceutical research, including:
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Development of therapeutic peptides and peptide-based drugs
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Creation of antimicrobial peptides to combat antibiotic resistance
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Design of cell-penetrating peptides for drug delivery
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Synthesis of peptide vaccines and immunomodulators
These applications highlight the critical role of high-quality peptide synthesis reagents like Fmoc-Ala-OPfp in advancing medical research and drug development.
Comparative Analysis with Related Compounds
Structural Analogues and Their Properties
Fmoc-Ala-OPfp is part of a family of Fmoc-protected amino acid pentafluorophenyl esters used in peptide synthesis. Table 3 compares Fmoc-Ala-OPfp with several related compounds:
Compound | Key Structural Difference | Distinctive Properties | Applications |
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Fmoc-beta-Ala-OPfp | Contains beta-alanine instead of L-alanine | Introduces a longer, more flexible linkage | Synthesis of peptides with extended conformations |
Fmoc-Glu(OtBu)-OPfp | Contains glutamic acid with protected side chain | Introduces negative charge (after deprotection) | Synthesis of acidic peptides |
Fmoc-Val-OPfp | Contains valine instead of alanine | Introduces branched side chain, more sterically hindered | Synthesis of peptides with increased hydrophobicity |
Fmoc-Phe-OPfp | Contains phenylalanine instead of alanine | Introduces aromatic side chain | Synthesis of peptides with increased hydrophobicity and pi-stacking capability |
Fmoc-Asn-OPfp | Contains asparagine instead of alanine | Introduces polar amide side chain | Synthesis of peptides with hydrogen-bonding capability |
Each of these compounds serves a specific purpose in peptide synthesis, allowing for the incorporation of different amino acids with varied physicochemical properties .
Comparison of Reactivity and Stability
The reactivity and stability of Fmoc-Ala-OPfp compared to other activated esters reflect its particular utility in peptide synthesis:
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Compared to NHS esters: Pentafluorophenyl esters like Fmoc-Ala-OPfp are generally more stable to hydrolysis but still sufficiently reactive for efficient coupling.
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Compared to acid chlorides: While acid chlorides are more reactive, they are also more prone to side reactions and racemization, making Fmoc-Ala-OPfp a more selective reagent.
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Compared to carbodiimide activation: Pre-activated esters like Fmoc-Ala-OPfp eliminate the need for in situ activation, reducing the risk of side reactions and simplifying the coupling procedure.
This balance of stability and reactivity positions Fmoc-Ala-OPfp as an optimal choice for many peptide synthesis applications, particularly those requiring high yield and stereochemical purity.
Future Research Directions and Emerging Applications
Technological Advancements in Peptide Chemistry
Future research involving Fmoc-Ala-OPfp is likely to focus on:
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Development of more efficient and environmentally friendly peptide synthesis methods
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Integration with flow chemistry and automated systems for continuous peptide production
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Application in the synthesis of cyclic peptides and peptide macrocycles
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Use in combinatorial chemistry for the discovery of new bioactive peptides
Interdisciplinary Applications
The utility of Fmoc-Ala-OPfp extends beyond traditional peptide chemistry, with potential applications in:
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Development of peptide-based materials and biomaterials
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Design of peptide-drug conjugates for targeted therapy
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Creation of peptide-based diagnostics and imaging agents
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Synthesis of peptide epitopes for vaccines and immunotherapy
These emerging applications highlight the continuing importance of high-quality peptide synthesis reagents like Fmoc-Ala-OPfp in advancing scientific research across multiple disciplines.
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